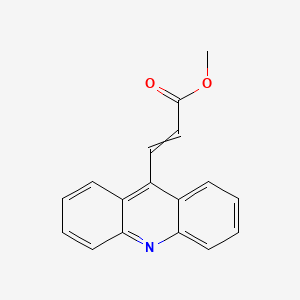

Methyl 3-(acridin-9-YL)prop-2-enoate

Description

Significance of Acridine (B1665455) Scaffold in Advanced Organic Chemistry

The acridine scaffold, a nitrogen-containing heterocyclic compound composed of three fused six-membered rings, is a cornerstone in the design of functional organic molecules. chemistryviews.org Its planar, aromatic structure is a key determinant of its chemical behavior, notably its ability to interact with biomolecules and participate in photophysical processes. researchgate.netnih.gov

In the realm of medicinal chemistry, the acridine framework is considered a "privileged scaffold" due to its prevalence in compounds exhibiting a wide array of biological activities. jppres.com The planarity of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that disrupts DNA replication and transcription processes. researchgate.netnih.govnih.gov This property has been extensively exploited in the development of various therapeutic agents. nih.gov

Beyond its biological significance, the acridine core is integral to materials science and synthetic chemistry. Acridine derivatives are utilized as molecular probes, photocatalysts, and components in optoelectronic devices. chemistryviews.org The electron-rich nature of the fused aromatic system, combined with the nitrogen heteroatom, allows for fine-tuning of its electronic properties through substitution, making it a versatile building block for creating novel organic materials. chemistryviews.orgresearchgate.net The synthesis of acridine derivatives, however, can be complex, often requiring multi-step processes to achieve desired functionalizations. chemistryviews.org

Table 1: Applications of the Acridine Scaffold

| Field | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | DNA intercalation, inhibition of enzymes like topoisomerase. researchgate.netmdpi.com |

| Antimalarial, Antiviral, Antibacterial Agents | Interaction with various biological targets. researchgate.netnih.gov | |

| Materials Science | Photocatalysts | Strong oxidative strength in excited states. chemistryviews.org |

| Molecular Probes & Dyes | Unique photophysical properties. chemistryviews.org |

Overview of Alpha, Beta-Unsaturated Ester Linkages in Conjugated Systems

Alpha,beta-unsaturated esters are a class of organic compounds featuring an ester group conjugated with a carbon-carbon double bond. wikipedia.org This structural motif, with the general structure (O=CR)−Cα=Cβ−R, creates a polarized system due to the electron-withdrawing nature of the carbonyl group, which extends conjugation across the C=C double bond. fiveable.mersc.org

This electronic arrangement dictates the reactivity of the molecule. While simple esters typically undergo nucleophilic attack at the carbonyl carbon, the conjugation in α,β-unsaturated esters renders the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgfiveable.me This type of reaction is known as a conjugate addition or Michael addition. fiveable.menih.gov The reactivity of these systems is influenced by the nature of the substituents on the double bond and the ester group. rsc.org

The conjugated π-system in α,β-unsaturated esters also influences their physical properties, including their spectroscopic characteristics in NMR, IR, and UV analyses. rsc.org The planarity of the conjugated system is crucial for optimizing the electronic interaction between the π bonds of the alkene and the carbonyl group. rsc.org This linkage is a fundamental reactive unit in organic synthesis, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. nih.gov

Research Context of Methyl 3-(Acridin-9-YL)prop-2-enoate

Studies have focused on the synthesis and biochemical properties of Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate. Investigations have revealed its capacity as a DNA-intercalating agent, a property directly linked to its acridine moiety. researchgate.net The binding constant with calf thymus DNA was estimated to be in the range of 1.9 to 7.1 × 10^5 M⁻¹. researchgate.net This interaction is significant, with spectral titration showing a high percentage of hypochromism (40–57%). researchgate.net

Furthermore, the presence of the reactive alkene moiety in the prop-2-enoate chain imparts additional chemical reactivity. Research has demonstrated that the compound has a pronounced cytotoxic effect on leukemia (L1210) and ovarian carcinoma (A2780) cell lines, which is attributed to the combined effects of DNA intercalation and the reactivity of the Michael acceptor system. researchgate.net The reactivity of similar systems is also explored in the context of cycloaddition reactions, where the polarized C=C double bond, influenced by both the acridine ring and the methoxycarbonyl group, dictates the regioselectivity of the reaction. nih.gov

Table 2: Investigated Properties of this compound

| Property | Observation | Method/Context |

|---|---|---|

| DNA Interaction | Effective DNA-intercalating agent. researchgate.net | UV-Vis, fluorescence, and circular dichroism spectroscopy. researchgate.net |

| Biochemical Activity | Relaxes topoisomerase I at a concentration of 5 μM. researchgate.net | Electrophoretic separation. researchgate.net |

| Cytotoxicity | Strong cytostatic effect on L1210 leukemia cells. researchgate.net | In vitro cell culture assays. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

91025-07-9 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 3-acridin-9-ylprop-2-enoate |

InChI |

InChI=1S/C17H13NO2/c1-20-17(19)11-10-12-13-6-2-4-8-15(13)18-16-9-5-3-7-14(12)16/h2-11H,1H3 |

InChI Key |

BBZCPQNGYJRNSP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for Acridine Alkene Derivatives and Methyl 3 Acridin 9 Yl Prop 2 Enoate

Classical and Contemporary Approaches to Acridine (B1665455) Core Synthesis

The construction of the fundamental acridine skeleton can be achieved through several classical and modified synthetic routes. These methods often involve the condensation and cyclization of aromatic precursors.

Bernthsen Acridine Synthesis and its Modifications

The Bernthsen acridine synthesis is a classical method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride. pharmaguideline.commdpi.com This reaction generally requires high temperatures, often between 200-270 °C, and prolonged reaction times, sometimes up to 24 hours, to yield the corresponding 9-substituted acridine. humanjournals.com When formic acid is used, the parent acridine is produced. humanjournals.com

Modifications to the classical Bernthsen synthesis have been developed to improve reaction conditions and yields. One notable modification involves the use of polyphosphoric acid (PPA) as a catalyst, which can facilitate the reaction at lower temperatures, although sometimes with a decrease in yield. Another contemporary approach utilizes microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. This solvent-free method offers a greener alternative with improved yields and significantly reduced reaction times.

Table 1: Modifications of the Bernthsen Acridine Synthesis

Catalyst Reaction Conditions Reactants Product Yield Zinc Chloride 200-270 °C, 24 hours Diphenylamine (B1679370), Carboxylic Acid 9-Substituted Acridine Low Polyphosphoric Acid (PPA) Lower temperature than ZnCl2 Diphenylamine, Carboxylic Acid 9-Substituted Acridine Decreased compared to ZnCl2 p-Toluenesulfonic acid (p-TSA) Microwave irradiation, solvent-free Diphenylamine, Carboxylic Acid 9-Substituted Acridine Improved

Ullmann Condensation and Cyclization Routes

The Ullmann condensation provides another versatile route to the acridine core, often proceeding via an N-arylanthranilic acid intermediate. mdpi.com A common approach involves the condensation of an aniline (B41778) with o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid. pharmaguideline.com This intermediate can then be cyclized to form an acridone (B373769), which can be subsequently reduced to acridine. A variation of this method involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid, followed by cyclization to yield an acridone. mdpi.com The acridone can then be converted to acridine through reduction and dehydrogenation steps. mdpi.com

Table 2: Examples of Ullmann Condensation and Cyclization Routes to Acridines

Reactant 1 Reactant 2 Reagents/Conditions Intermediate Product Final Product Aniline o-Chlorobenzoic acid Condensation Diphenylamine-2-carboxylic acid Acridine Primary Amine Aromatic aldehyde/carboxylic acid Strong mineral acid (H2SO4/HCl) - Acridone

Friedlander Synthesis and Analogous Annulation Reactions

The Friedländer synthesis is a well-established method for the synthesis of quinolines, which can be adapted for the preparation of acridine derivatives. mdpi.com The classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group, typically a ketone, in the presence of an acid or base catalyst. mdpi.com For the synthesis of acridines, a notable example is the reaction of the salt of anthranilic acid with 2-cyclohexenone at 120 °C to produce 9-methylacridine. mdpi.com Annulation reactions, which involve the formation of a new ring onto an existing one, represent a broader category of reactions that can be employed for acridine synthesis.

Table 3: Examples of Friedlander and Analogous Annulation Reactions for Acridine Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Salt of anthranilic acid 2-Cyclohexenone 120 °C 9-Methylacridine 2-Aminobenzaldehydes Ketones Acid or base catalyst (e.g., TFA, NaOH) Quinolines (can be extended to acridines)

Targeted Synthesis of 9-Substituted Acridines and Acridine-Alkene Conjugates

The functionalization of the acridine core at the 9-position is of particular interest as it allows for the introduction of a wide variety of substituents, leading to compounds with diverse chemical and physical properties. The synthesis of acridine-alkene conjugates, such as Methyl 3-(acridin-9-YL)prop-2-enoate, requires specific methodologies for the formation of the carbon-carbon double bond.

Synthetic Pathways to this compound

A highly plausible and efficient method for the synthesis of this compound is the Wittig reaction. wikipedia.orgudel.edu This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene. wikipedia.orgudel.edu In this specific case, the likely precursors would be 9-acridinecarboxaldehyde and a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. nbinno.com The use of a stabilized ylide, where the carbanion is stabilized by an adjacent electron-withdrawing group (in this case, the methyl ester), generally leads to the preferential formation of the (E)-isomer of the resulting alkene. wikipedia.org The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or diethyl ether. umkc.edu

An alternative, though potentially less direct, route could be the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netnih.gov In this scenario, a 9-haloacridine (e.g., 9-bromoacridine) could be reacted with methyl acrylate (B77674) in the presence of a palladium catalyst and a base to form the desired product.

Table 4: Plausible Wittig Reaction for the Synthesis of this compound

Acridine Precursor Wittig Reagent Solvent Product Stereoselectivity 9-Acridinecarboxaldehyde Methyl (triphenylphosphoranylidene)acetate Dichloromethane or similar aprotic solvent This compound Predominantly (E)-isomer with stabilized ylides

Utilization of Acylating Agents and Related Precursors

The introduction of an acyl group at the 9-position of the acridine ring is a key transformation that opens up pathways to a variety of derivatives. Acylating agents are compounds that can donate an acyl group to another molecule. A common strategy to prepare 9-acylacridines involves the conversion of acridine-9-carboxylic acid into a more reactive acylating agent, such as an acid chloride. cardiff.ac.uk This can be achieved by treating acridine-9-carboxylic acid with a reagent like thionyl chloride. cardiff.ac.uk The resulting acridine-9-carbonyl chloride is a versatile intermediate that can react with various nucleophiles to form esters, amides, and other carbonyl-containing derivatives.

Another approach involves the direct acylation of the acridine precursor during the ring-forming reaction itself. For instance, in a variation of the Bernthsen synthesis, a C-acylated diphenylamine can be heated in the presence of iodine and hydriodic acid to directly yield a 9-phenylacridine. mdpi.com

Table 5: Utilization of Acylating Agents in the Synthesis of 9-Substituted Acridines

Acridine Precursor Acylating Agent/Reagent Product Application Acridine-9-carboxylic acid Thionyl chloride Acridine-9-carbonyl chloride Intermediate for ester and amide synthesis C-Acylated diphenylamine I2/HI 9-Phenylacridine Direct synthesis of a 9-aryl acridine

Multi-Step Reaction Optimization and Yield Enhancement Strategies

Optimizing the molar ratio of reactants and catalysts is a primary step. In a typical synthesis, an excess of one reactant or reagent may be used to drive the reaction to completion, but this can also lead to side product formation, complicating purification and reducing the isolated yield. Therefore, a systematic screening of reactant and catalyst stoichiometry is essential.

Furthermore, reaction conditions such as temperature and time are crucial variables. While higher temperatures can increase reaction rates, they may also promote decomposition or the formation of undesired byproducts. Modern techniques allow for precise temperature control, which is vital for maximizing yield and selectivity. The transition from conventional heating to methods like microwave irradiation represents a significant advancement in yield enhancement, often leading to drastic reductions in reaction time and cleaner reaction profiles.

Purification methods also play a vital role in the final isolated yield. The choice between crystallization, column chromatography, or other techniques depends on the properties of the target compound and the impurities present. An efficient purification strategy minimizes product loss while ensuring high purity.

Emerging Synthetic Methodologies for Acridine Systems

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the synthesis of acridine systems, focusing on efficiency, sustainability, and molecular diversity. These emerging techniques offer significant advantages over classical methods.

Microwave-assisted organic synthesis has become a popular and powerful tool for accelerating chemical reactions, including the synthesis of acridine derivatives. clockss.orgajrconline.org This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. clockss.orgajrconline.org The efficiency of microwave heating stems from its ability to rapidly reach the desired reaction temperature. ajrconline.org

The Bernthsen reaction, a condensation reaction of diarylamines with carboxylic acids in the presence of zinc chloride, is a classic example that has been significantly improved by microwave assistance. clockss.org While conventional heating requires several hours to complete, microwave irradiation can accomplish the same transformation in just a few minutes, with comparable or even better yields. clockss.org

Recent studies have further expanded the scope of microwave-assisted synthesis for acridines by combining it with green chemistry principles. For example, a one-pot, multi-component pathway for synthesizing acridine derivatives has been developed using a cobalt-on-carbon (Co/C) catalyst derived from rice husks, with water as the solvent under microwave irradiation. rsc.orgrsc.org This method is noted for its high yields (up to 87%), short reaction times, and the reusability of the catalyst. rsc.org

| Reaction | Method | Catalyst | Time | Yield (%) | Reference |

| Diphenylamine + Acetic acid | Microwave (200 W) | ZnCl₂ | 5 min | 79 | clockss.org |

| Diphenylamine + Acetic acid | Conventional (200°C) | ZnCl₂ | 8 h | 82 | clockss.org |

| Benzaldehyde + Dimedone + Ammonium acetate | Microwave (80 W) | Co/C | 15 min | >87 | rsc.orgrsc.org |

| Benzaldehyde + Dimedone + Ammonium acetate | Conventional Heating | Co/C | Low | Low | rsc.org |

In the context of acridine synthesis, a one-pot, multi-component reaction for the rapid synthesis of acridine-1,8-diones has been developed under metal-free conditions. researchgate.net This process utilizes a greener solvent system of H₂O:PEG-400 under microwave irradiation, avoiding the need for metal catalysts and offering high conversion rates and a clean reaction profile. researchgate.net The absence of metal catalysts simplifies purification and avoids potential contamination of the final products with toxic metal residues. researchgate.netnih.gov

While some efficient one-pot methods may still employ metal catalysts, the focus is often on using highly efficient and reusable catalysts. For example, highly monodisperse platinum nanoparticles supported on reduced graphene oxide have been used as a recyclable heterogeneous catalyst for the synthesis of acridinedione derivatives in a water/ethanol solvent system. rsc.org The drive towards metal-free systems continues, with reports of transition-metal- and catalyst-free reactions for synthesizing related nitrogen-containing heterocycles, demonstrating the potential for broader application in acridine chemistry. nih.gov

Modular synthesis provides a powerful strategy for creating diverse molecular libraries by combining different building blocks in a systematic and flexible manner. This approach is particularly valuable for synthesizing complex and substituted acridine derivatives, which are often challenging to access through traditional linear syntheses. thieme.dechemistryviews.org

A recently developed innovative and modular approach to acridine synthesis involves the combination of photo-excitation of o-alkyl nitroarenes with a copper-promoted cascade annulation. chemistryviews.orgnih.gov This method simplifies the construction of a wide array of acridine derivatives, including unsymmetrical and polysubstituted varieties, from readily available starting materials. thieme.denih.gov The process is an aerobic, one-pot reaction of o-alkyl nitroarenes with arylboronic acids. nih.gov

The key steps in this modular approach are:

Photo-excitation of o-alkyl nitroarenes.

Intramolecular hydrogen atom transfer and oxygen relocation to form key amine intermediates.

A copper-induced cascade involving Chan-Lam amination, Friedel-Crafts acylation, and aromatization to complete the acridine ring formation. chemistryviews.org

This convergent approach streamlines the synthesis process and avoids the need for harsh, anaerobic, or moisture-free conditions often required in conventional methods. chemistryviews.orgnih.gov The resulting acridinium (B8443388) salts also exhibit enhanced photophysical properties, making them promising candidates for applications in photoredox catalysis. chemistryviews.orgnih.gov

Morita-Baylis-Hillman (MBH) adducts are highly functionalized and versatile building blocks in organic synthesis. researchgate.netresearchgate.net These molecules, typically derived from the reaction of an aldehyde and an activated alkene, possess multiple reactive sites that can be exploited for the construction of complex cyclic and heterocyclic frameworks. rsc.orgrsc.org

The utility of MBH adducts has been extended to the synthesis of acridines. An efficient synthetic route has been developed using domino reactions between MBH acetates and active methylene compounds. mdpi.com In this strategy, the MBH adduct is designed to contain an aromatic ring activated towards a nucleophilic aromatic substitution (SNAr) ring closure. The reaction cascade, promoted by a base like potassium carbonate, leads to the formation of the fused acridine ring system. mdpi.com

The versatility of MBH adducts allows them to act as synthons for various annulation strategies, including [3+2], [3+3], and [4+3] cycloadditions, providing access to a wide range of heterocyclic structures. researchgate.net Their application in acridine synthesis demonstrates an efficient domino reaction that constructs the highly functionalized quinoline (B57606) ring, a core component of the acridine structure, in a controlled manner. mdpi.com This methodology highlights the potential of using readily available and highly functionalized MBH adducts for the strategic assembly of complex polycyclic aromatic systems. researchgate.netrsc.org

Spectroscopic Elucidation and Structural Confirmation of Methyl 3 Acridin 9 Yl Prop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as one of the most powerful tools for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of Methyl 3-(acridin-9-yl)prop-2-enoate offers a detailed map of the hydrogen atoms within the molecule. The analysis reveals distinct signals corresponding to the aromatic protons of the acridine (B1665455) core, the vinylic protons of the propenoate chain, and the methyl protons of the ester group.

The aromatic region of the spectrum is complex due to the overlapping signals of the eight protons on the acridine ring system. These protons typically appear as a series of multiplets in the downfield region, generally between δ 7.60 and 8.70 ppm. The exact chemical shifts and coupling patterns are highly sensitive to the electronic effects of the propenoate substituent.

The two vinylic protons of the prop-2-enoate moiety are particularly informative. They appear as distinct doublets, a consequence of spin-spin coupling. The proton attached to the carbon adjacent to the acridine ring (Cα) and the proton on the carbon adjacent to the carbonyl group (Cβ) exhibit characteristic chemical shifts. The large coupling constant (J) observed between these two protons is indicative of a trans configuration about the double bond.

The methyl group of the ester functionality gives rise to a sharp singlet in the upfield region of the spectrum, typically around δ 3.80 ppm. The integration of this signal corresponds to three protons, confirming the presence of the methyl ester.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.60-8.70 | m | - |

| Vinylic-H (α) | ~7.00 | d | ~16.0 |

| Vinylic-H (β) | ~8.50 | d | ~16.0 |

| OCH₃ | ~3.80 | s | - |

Note: 'm' denotes multiplet, 'd' denotes doublet, and 's' denotes singlet. Chemical shifts are approximate and can vary depending on the solvent and instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed picture of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically appearing around δ 167 ppm. The two vinylic carbons of the propenoate chain can also be distinguished, with their resonances appearing in the olefinic region of the spectrum.

The thirteen carbon atoms of the acridine ring system give rise to a series of signals in the aromatic region, generally between δ 120 and 150 ppm. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the propenoate substituent and the nitrogen heteroatom. The quaternary carbon of the acridine ring to which the propenoate group is attached (C9) is typically observed at a lower field compared to the other aromatic carbons.

The methyl carbon of the ester group is found in the upfield region of the spectrum, usually around δ 52 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| Aromatic-C | 120-150 |

| Vinylic-C | 125-145 |

| OCH₃ | ~52 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

To unambiguously assign all proton and carbon signals and to further confirm the proposed structure, advanced 2D NMR techniques are often employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity information.

A COSY experiment would reveal the coupling between the two vinylic protons, confirming their adjacent positions. It would also help in tracing the connectivity of the protons within the aromatic rings of the acridine core.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule, such as the vinylic CH groups and the aromatic CH groups.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique "fingerprint" of the molecule's vibrational modes.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed in the region of 1720-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated ester. The conjugation of the carbonyl group with the double bond and the acridine ring system can influence the exact position of this band.

The C=C stretching vibration of the vinylic group is expected to appear in the range of 1640-1620 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the acridine aromatic system are observed as a series of sharp bands in the 1600-1450 cm⁻¹ region.

The C-O stretching vibrations of the ester group give rise to strong bands in the 1300-1100 cm⁻¹ region. Additionally, the out-of-plane C-H bending vibrations of the aromatic and vinylic protons can be observed in the fingerprint region of the spectrum, providing further structural confirmation.

Table 3: FT-IR Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (ester) | ~1710 | Strong |

| C=C stretch (vinylic) | ~1630 | Medium |

| C=C/C=N stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (ester) | 1300-1100 | Strong |

Note: Frequencies are approximate and can vary depending on the sampling method.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, thereby confirming its molecular formula.

For this compound (C₁₉H₁₅NO₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its calculated exact mass. The observation of this peak with a high degree of mass accuracy provides strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural insights. The molecule may undergo characteristic fragmentation pathways, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group, leading to the formation of stable fragment ions. The analysis of these fragmentation patterns can help to further corroborate the connectivity of the different structural units within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of synthetic compounds. For acridine derivatives, HRMS provides the high-accuracy mass measurements necessary to validate their chemical formulas. In the analysis of novel spiro-acridine derivatives, for instance, HRMS has been successfully employed to confirm their structures. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions, thereby providing unequivocal evidence for the successful synthesis of the target molecule.

| Compound Class | Technique | Observation | Reference |

| Spiro-acridine derivatives | HRMS | Confirmation of chemical structures |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Support

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for probing the fragmentation patterns of molecules, which in turn offers insights into their structural connectivity and stability. The fragmentation of ions generated by ESI is a key area of study for understanding the intrinsic properties of molecules. For heterocyclic compounds, including acridine derivatives, ESI-MS/MS studies reveal characteristic fragmentation pathways that are invaluable for structural elucidation.

The fragmentation of even-electron ions, typically generated in ESI, often proceeds through predictable pathways, such as the elimination of small neutral molecules. These fragmentation patterns are instrumental in confirming the structure of the parent molecule and can provide mechanistic insights into its chemical behavior under energetic conditions.

| Ionization Technique | Application | Key Information Obtained | Reference |

| ESI-MS/MS | Structural Elucidation | Characteristic fragmentation patterns |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions in Acridine-Conjugated Systems

The electronic absorption spectra of acridine and its derivatives are characterized by transitions within the π-electron system. The UV-Vis spectrum of the parent acridine molecule in various solvents typically displays absorption bands in the range of 340-400 nm. These absorptions are attributed to π-π* transitions within the conjugated acridine ring system.

For derivatives such as this compound, the extended conjugation provided by the prop-2-enoate substituent at the 9-position is expected to influence the energy of these electronic transitions, potentially leading to a bathochromic (red) shift of the absorption maxima compared to the parent acridine. Studies on related acridine derivatives have shown significant absorption in the 350-450 nm range, which is characteristic of the π-electron energy levels of the acridine ring.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Acridine | Various | 340-400 | |

| Acridine Derivatives | General | 350-450 |

Solvatochromic Effects on Electronic Absorption

Solvatochromism, the change in the color of a solution of a substance with a change in the solvent, is a well-documented phenomenon for many dye molecules, including acridine derivatives. The position, intensity, and shape of the absorption bands of these compounds can be sensitive to the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule.

In acridine-based systems, an increase in solvent polarity can lead to shifts in the absorption maxima. For example, studies on acridine have shown variations in its absorption spectra across a range of solvents with differing polarities. This sensitivity to the solvent environment underscores the importance of considering the medium when interpreting the electronic spectra of these compounds. The solvatochromic behavior of this compound is anticipated to be influenced by the polar nature of the ester group in conjunction with the acridine core.

Fluorescence Spectroscopy and Photophysical Investigations

Emission Spectra Characterization

Acridine and its derivatives are well-known for their fluorescent properties. The fluorescence emission of these compounds is a sensitive probe of their electronic structure and local environment. The emission spectra of acridine in different solvents typically show distinct peaks. For example, in various organic solvents, acridine exhibits fluorescence emission maxima in the range of 541 nm to 585 nm. sphinxsai.com

For this compound, the presence of the conjugated ester substituent is expected to modulate the fluorescence properties. In a study of polarity-sensitive fluorescent probes derived from 9-acridine carboxaldehyde, a significant red-shift in the emission wavelength from 553 nm to 594 nm was observed with increasing solvent polarity. rsc.org This was accompanied by a dramatic increase in the fluorescence quantum yield from 0.5% to 35.6%. rsc.org Such findings suggest that the emission characteristics of this compound are likely to be highly dependent on the solvent environment.

| Compound/Derivative | Solvent Polarity | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (%) | Reference |

| Acridine | Various | 541-585 | Not specified | sphinxsai.com |

| Acridine-dicyanoisophorone probe | Increasing | 553 to 594 | 0.5 to 35.6 | rsc.org |

Time-Resolved Fluorescence Studies of Acridine Species

Time-resolved fluorescence spectroscopy is a powerful technique utilized to investigate the excited-state dynamics of fluorescent molecules, such as acridine and its derivatives. This method provides valuable insights into the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state via photon emission. Such studies are crucial for understanding the photophysical behavior of acridine species and how their environment and structural modifications influence their fluorescence.

The fluorescence decay of acridine species can be monitored using techniques like time-correlated single-photon counting (TCSPC). These measurements reveal the intricate processes that occur after photoexcitation, including radiative and non-radiative decay pathways. For the parent acridine molecule, subnanosecond fluorescence lifetimes have been reported in various solutions. The decay kinetics can be influenced by a multitude of factors, including the solvent polarity, the presence of quenchers, and the formation of exciplexes or ground-state complexes.

Influence of Substituents on Fluorescence Properties

The nature and position of substituents on the acridine ring system have a profound impact on the fluorescence properties of the resulting derivatives. These modifications can alter the electronic distribution within the molecule, thereby affecting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such alterations directly influence the absorption and emission wavelengths, as well as the fluorescence quantum yield and lifetime.

Electron-donating groups, for example, can lead to a red-shift in the emission spectrum and, in some cases, an increase in the fluorescence quantum yield. Conversely, electron-withdrawing groups can cause a blue-shift and may influence the rate of intersystem crossing, a non-radiative process that competes with fluorescence. In the context of this compound, the methyl prop-2-enoate group at the 9-position is expected to act as an electron-withdrawing substituent due to the presence of the carbonyl and vinyl moieties. This is likely to influence the intramolecular charge transfer characteristics of the molecule upon excitation.

Studies on other 9-substituted acridine derivatives have shown that the steric and electronic properties of the substituent play a crucial role in determining the photophysical outcome. For instance, the introduction of various functional groups at the 9-position of the acridine nucleus has been shown to tune the emission color and efficiency of the resulting compounds. Therefore, the specific ester functionality in this compound is predicted to impart distinct fluorescence characteristics compared to the parent acridine or other 9-substituted analogues. A comprehensive study of its photophysical properties would be necessary to fully elucidate the electronic effects of the methyl prop-2-enoate substituent.

To illustrate the general influence of substituents on the fluorescence of acridine derivatives, the following table presents hypothetical data based on trends observed in the literature for similar compounds.

| Acridine Derivative | Substituent at 9-position | Hypothetical Emission Max (nm) | Hypothetical Quantum Yield (ΦF) | Hypothetical Fluorescence Lifetime (τ) (ns) |

| Acridine | -H | 420 | 0.3 | 10 |

| 9-Aminoacridine (B1665356) | -NH2 (electron-donating) | 450 | 0.5 | 15 |

| 9-Cyanoacridine | -CN (electron-withdrawing) | 410 | 0.2 | 8 |

| This compound | -CH=CHCOOCH3 (electron-withdrawing) | 415 | 0.25 | 9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound was not found in the searched literature.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of a molecule like this compound. The resulting crystal structure offers a detailed view of the molecular conformation in the solid state and reveals the packing of molecules within the crystal lattice.

While a specific crystal structure for this compound has not been reported in the reviewed literature, the crystallographic analysis of numerous other acridine derivatives provides valuable precedent. For these compounds, X-ray diffraction studies have confirmed the planarity of the acridine core and have detailed the orientation of the substituents.

The general procedure for X-ray crystallographic analysis involves growing a single crystal of the compound of sufficient quality. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution, from which the atomic positions can be deduced.

In the case of this compound, a crystal structure would reveal the planarity of the acridine system and the conformation of the methyl prop-2-enoate side chain relative to the aromatic core. It would also elucidate any intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. The table below presents typical crystallographic parameters that would be determined from such an analysis, based on data for a related acridine derivative, Dimethyl 2-[(acridin-9-yl)methylidene]malonate.

| Crystallographic Parameter | Value for a Related Acridine Derivative * |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.3022 (2) |

| b (Å) | 9.0208 (3) |

| c (Å) | 12.0334 (4) |

| α (°) | 96.468 (2) |

| β (°) | 93.652 (2) |

| γ (°) | 117.422 (2) |

| Volume (ų) | 787.98 (4) |

| Z | 2 |

*Data for Dimethyl 2-[(acridin-9-yl)methylidene]malonate.

This structural information is invaluable for understanding the structure-property relationships of the molecule and can be correlated with its observed spectroscopic and biological properties.

Computational and Theoretical Investigations on Acridine Prop 2 Enoate Frameworks

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular geometries, electronic distributions, and excited-state characteristics, providing a quantitative understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely utilized computational method for investigating the geometric and electronic properties of organic molecules, including those with the acridine (B1665455) scaffold. By approximating the electron density, DFT calculations can accurately predict the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For instance, in a study of 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives, DFT calculations were employed to determine their optimized molecular structures. researchgate.net This process is foundational, as the geometry of a molecule dictates many of its physical and chemical properties.

Beyond geometry, DFT is instrumental in elucidating the electronic structure. It allows for the calculation of various parameters that describe the distribution of electrons within the molecule, such as the energies of the molecular orbitals. These calculations are critical for understanding the reactivity and spectroscopic behavior of acridine-based compounds. DFT has been successfully applied to study the vibrational spectra of the parent acridine molecule, demonstrating good agreement between calculated and experimental data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT extends the principles of DFT to the study of excited states, providing crucial information about electronic transitions, which are responsible for the color and fluorescence of molecules. nih.govresearchgate.netrsc.org

In the context of acridine derivatives, TD-DFT can be used to predict their absorption and emission spectra. For example, a computational study on various 1,3,5-triazine (B166579) derivatives utilized TD-DFT to predict their UV absorption data, which showed good agreement with experimental results. researchgate.net This predictive power is invaluable for designing new acridine-prop-2-enoate molecules with specific photophysical properties, such as desired absorption wavelengths or high fluorescence quantum yields. The method can also shed light on the nature of the excited states, for instance, by identifying whether they have charge-transfer character. rsc.org

Selection and Application of Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is the part of the calculation that approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). The B3LYP functional incorporates a portion of the exact exchange energy from Hartree-Fock theory, which often improves the accuracy of the calculations. nih.gov The 6-311++G(d,p) basis set is a flexible basis set that includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p) to allow for more complex orbital shapes. This level of theory has been shown to provide reliable results for the geometry and electronic properties of a wide range of organic systems. For example, the B3LYP/6-311G++(d,p) level of theory was used to compute the optimized geometries and electronic properties of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. nih.gov Similarly, computational studies on 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives employed the B3LYP/6-311G++(d,p) basis set to calculate their optical band gap and frontier molecular orbital energies. researchgate.net

Molecular Orbital Analysis

The behavior of electrons in molecules is described by molecular orbitals, which are mathematical functions that describe the wave-like behavior of an electron in a molecule. The analysis of these orbitals, particularly the frontier molecular orbitals, provides deep insights into the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. aimspress.com A large HOMO-LUMO gap implies high stability and low reactivity.

In a computational study of various acridine derivatives, the HOMO and LUMO energies were calculated to determine their chemical stability. researchgate.net The distribution of the electron density in the HOMO and LUMO also provides valuable information. For instance, if the HOMO is localized on one part of the molecule and the LUMO on another, it suggests that an electronic transition from the HOMO to the LUMO will result in a charge transfer.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Acridone (B373769) | -5.89 | -1.63 | 4.26 |

| 9-Aminoacridine (B1665356) | -5.45 | -1.78 | 3.67 |

| Proflavin | -5.21 | -2.01 | 3.20 |

Internal Charge Transfer (ICT) Phenomena

Internal Charge Transfer (ICT) is a process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is of great interest as it can lead to unique photophysical properties, such as dual fluorescence and solvent-dependent emission spectra (solvatochromism).

In the context of acridine derivatives, the presence of both electron-donating and electron-accepting groups can facilitate ICT. For example, a study of a fluorochromic dye derived from 9-aminoacridine revealed complex fluorescence behavior that was attributed to an excited-state intramolecular charge transfer (ESICT). nih.gov The analysis of the fluorescence decays in different solvents showed components related to the formation and decay of the ICT state. nih.gov Computational studies can be instrumental in understanding ICT by visualizing the electron density distribution in the ground and excited states and by calculating the extent of charge transfer upon excitation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms of acridine derivatives. By simulating molecular interactions and energy landscapes, researchers can gain deep insights into the underlying principles governing their chemical transformations.

The study of reaction mechanisms heavily relies on identifying transition states (TS) and calculating their associated activation energies (Ea), which determine the reaction rates. Computational methods, particularly density functional theory (DFT), are frequently employed to model these aspects for reactions involving the acridine scaffold.

A computational study on the nucleophilic substitution of 9-chloroacridine (B74977) derivatives provides a clear example of this approach. psu.edu Using DFT calculations at the B3LYP/6-31+G**/CPCM(H2O) level, researchers have determined the activation energies for the reaction with a thiol reagent. psu.edu The calculations revealed that protonation of the acridine nitrogen significantly lowers the activation barrier, thereby accelerating the reaction. psu.edu For instance, the protonated nitro analogue exhibits a very low activation energy of 5 kJ/mol. psu.edu

The activation energy can be determined experimentally and computationally, or it can be calculated algebraically when the rate constant is known for two different temperatures. fsu.edupurdue.edu The Arrhenius equation, k = Ae^(-Ea/RT), mathematically describes the relationship between the activation energy (Ea), the rate constant (k), and the temperature (T). purdue.eduyoutube.com

A strong correlation has been computationally demonstrated between the activation energy and the length of the carbon-chlorine bond in the reactant molecule of 9-chloroacridines. psu.edu This finding allows for a rapid estimation of reactivity without the need for the more computationally intensive process of locating the transition state. psu.edu

Table 1: Calculated Activation Energies and Bond Lengths for Acridine Analogues psu.edu

Calculations performed at the B3LYP/6-31+G/CPCM(H2O) level.

| Compound | Activation Energy (E*) (kJ/mol) | C–Cl Bond Length (Reactant) (Å) | C–Cl Bond Length (TS) (Å) | C–S Bond Length (TS) (Å) |

| 1 (Protonated nitro analogue) | 5 | 1.760 | 2.305 | 2.227 |

| 2 (Protonated analogue) | 19 | 1.767 | 2.385 | 2.195 |

| 3 (Protonated methoxy (B1213986) analogue) | 20 | 1.768 | 2.392 | 2.191 |

| 16 (Unprotonated methoxy analogue) | 49 | 1.782 | 2.368 | 2.155 |

| 18 (Partially saturated analogue) | 68 | 1.835 | 2.317 | 2.146 |

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological systems, where both a proton and an electron are transferred. researchgate.net The acridine framework, particularly in derivatives like acridine orange, has served as a model system for studying photo-induced PCET reactions. nih.govedinst.com

Transient absorption spectroscopy studies on the reaction between the triplet excited state of acridine orange and tri-tert-butylphenol have elucidated a concerted proton-electron transfer (CPET) mechanism. nih.gov In this mechanism, the proton and electron are transferred in a single kinetic step. The reaction proceeds with a rate constant (kCPET) of 3.7 × 10⁸ M⁻¹ s⁻¹ and exhibits a kinetic isotope effect (KIE) of 1.3. nih.gov This process leads to the formation of an acridine radical and a phenoxyl radical. nih.gov Subsequently, a rapid electron transfer (kET = 5.5 × 10⁹ M⁻¹ s⁻¹) and proton transfer (kPT = 1.0 × 10⁹ M⁻¹ s⁻¹) regenerate the initial reactants. nih.gov

Computational studies have further suggested that the excitation of acridine in aqueous environments can induce PCET, resulting in the formation of an acridinyl radical. researchgate.net This radical can then undergo further reactions, highlighting the importance of PCET in the photochemistry of acridine systems. researchgate.net

The surrounding solvent medium can significantly influence the energetics and pathways of chemical reactions. Computational chemistry accounts for these effects using various solvent models, with implicit continuum models like the Polarized Continuum Model (PCM) and the Conductor-like Polarizable Continuum Model (CPCM) being widely used for their efficiency.

In studies of acridine derivatives, these models have been crucial. For example, the activation barriers for the nucleophilic substitution on 9-chloroacridines were found to be significantly influenced by the solvent environment when modeled using the CPCM for water. psu.edu The calculated activation barriers in a simulated aqueous environment ranged from 81–192 kJ/mol, differing substantially from calculations performed in vacuo. psu.edu

Similarly, the chemiluminescence of acridinium (B8443388) thioesters has been investigated using DFT and TD-DFT calculations coupled with the PCM model. nih.gov These theoretical results suggest that the characteristics of the chemiluminescence reaction are improved in nonpolar solvents like methylcyclohexane (B89554) and n-hexane compared to the typically used aqueous media. nih.gov This indicates that the solvent polarity plays a critical role in modulating the reaction pathways, favoring either the desired light-emitting pathway or competitive "dark" pathways. nih.gov

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a cornerstone of medicinal and materials chemistry. For acridine-based frameworks, computational methods provide powerful predictive tools to explore these relationships.

Theoretical calculations are instrumental in predicting the reactivity and stability of acridine derivatives. DFT calculations can determine various electronic parameters that correlate with a molecule's behavior. For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can predict a molecule's susceptibility to oxidation and reduction, respectively. acs.orgwhiterose.ac.ukchemrxiv.org

In the context of nucleophilic substitution on 9-chloroacridines, a strong linear correlation between the computationally derived activation energy (E*) and the C–Cl bond length in the reactant was established. psu.edu This relationship provides a practical tool for quickly estimating the reactivity of new acridine derivatives from a simple ground-state geometry optimization, which is far less computationally demanding than a full transition state search. psu.edu Furthermore, calculations have consistently shown that protonation of the acridine ring nitrogen leads to lower activation energies, indicating enhanced reactivity of the acridinium cation compared to its neutral counterpart. psu.edu

Time-dependent DFT (TD-DFT) is used to predict excited-state properties. For an acridine radical, TD-DFT calculations helped assign different excited states and estimate their oxidation potentials, revealing values as potent as -3.36 V vs. SCE, marking it as a powerful photoreductant. nih.gov

The reactivity and biological activity of the acridine nucleus are highly sensitive to the nature and position of its substituents. nih.govresearchgate.net Both steric (size and shape) and electronic (electron-donating or electron-withdrawing nature) effects play crucial roles. manchester.ac.uk

Electronic Effects:

Electron-donating groups at certain positions can increase the electron density of the acridine ring system, which has been shown to be necessary for enhancing antitumor activity. nih.gov For instance, structure-activity relationship (SAR) studies on 9-anilinoacridines revealed that drug-DNA binding was improved by the presence of an electron-donor substituent at the 1′ and 2′ positions. nih.gov In another study, acridine derivatives with electron-donating groups on a 7- or 8-substituted acridine moiety showed higher anticancer activity, potentially due to more effective DNA interaction. rsc.org

Electron-withdrawing groups can also enhance biological activity. The incorporation of potent electron-withdrawing groups into bis-acridone derivatives was found to be pivotal for increasing their cytotoxicity against cancer cell lines. ijpsjournal.com

Steric Effects:

Bulky substituents can create steric hindrance , which may inhibit the molecule's ability to interact with its target. For example, a substituent at the 3′ position of 9-anilinoacridine (B1211779) was found to lower DNA binding due to steric inhibition that prevents the acridine nucleus from entering an intercalation site. nih.gov Similarly, the low efficiency of acridine orange as a corrosion inhibitor was hypothesized to be due to steric effects from its substituent groups. nih.gov

In contrast, a lack of steric hindrance can be beneficial. In a series of tacrine-quinoline hybrids, a 5-fluoro substitution led to potent activity, attributed to favorable electronic effects, while a 5,7-dichloro substitution significantly reduced activity, possibly due to steric hindrance that interferes with binding to the target enzyme. mdpi.com

An optimal balance between steric and electronic factors is often required to achieve the desired reactivity and biological function. manchester.ac.ukacs.org Computational modeling allows for the systematic investigation of these effects, guiding the rational design of new acridine derivatives with tailored properties.

Chemical Reactivity and Mechanistic Chemistry of Methyl 3 Acridin 9 Yl Prop 2 Enoate

Reactivity at the Acridine (B1665455) Nitrogen Heterocycle

The acridine ring system is an electron-deficient aromatic structure. This electronic characteristic is a primary determinant of its reactivity, particularly at the C-9 position, which is analogous to the para position relative to the ring nitrogen and is highly activated towards nucleophilic attack.

The C-9 position of the acridine nucleus is electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of acridine chemistry, enabling the synthesis of a wide array of 9-substituted acridine derivatives. For instance, the synthesis of tacrine, an important scaffold in medicinal chemistry, and its derivatives often involves the nucleophilic substitution of a leaving group, such as a chloro group, at the 9-position. In the context of Methyl 3-(acridin-9-yl)prop-2-enoate, while the C-9 position is already substituted, the principle of nucleophilic attack at this site remains fundamental to the general reactivity of the acridine core. If a suitable leaving group were present, this position would be the primary site for nucleophilic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. However, the acridine ring is an electron-deficient system, which deactivates it towards electrophilic attack compared to benzene (B151609). The nitrogen atom's electronegativity makes direct electrophilic substitution on the pyridine-like ring challenging.

Studies on related polycyclic aromatic systems, such as pyrido[2,3,4-kl]acridines, provide insight into the likely substitution patterns. In these systems, electrophilic substitution, such as nitration, tends to occur on the carbocyclic rings (the benzene-like portions) rather than the nitrogen-containing ring. The substitution is directed to positions that are ortho or para to the activating effect of the fused ring system's nitrogen atoms, with the para position often being more reactive. For this compound, electrophilic attack would be predicted to occur on the outer benzene rings, avoiding the central, more deactivated pyridine-like ring.

Reactivity of the Prop-2-enoate Moiety

The prop-2-enoate group (an acrylate) is an α,β-unsaturated ester. This functionality makes it an excellent Michael acceptor and a participant in various addition and polymerization reactions.

The acrylate (B77674) functionality in this compound serves as a classic Michael acceptor. The Michael addition, or conjugate 1,4-addition, involves the attack of a soft nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

A wide range of nucleophiles, including amines, thiols, and carbanions (such as those derived from malonates), can act as Michael donors. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct. This reactivity allows for the straightforward modification of the prop-2-enoate side chain, enabling the attachment of various functional groups.

Table 2: Examples of Michael Donors for Conjugate Addition to Acrylates

| Class of Nucleophile (Michael Donor) | Example |

|---|---|

| Amines | Primary and Secondary Amines |

| Thiols | Alkyl and Aryl Thiols |

| Carbanions | Enolates from Acetoacetates |

The electron-deficient double bond of the acrylate moiety is an excellent dipolarophile for cycloaddition reactions. A notable example is the [3+2] cycloaddition (32CA) reaction, which is a versatile method for constructing five-membered heterocyclic rings.

Research on the closely related compound, methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate, has shown that it readily undergoes [3+2] cycloaddition with unstable nitrile N-oxides. These reactions are primarily governed by electronic factors and exhibit distinct regioselectivity. The reaction of the acridine-based acrylate with various benzonitrile (B105546) N-oxides typically yields two regioisomers, with the 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates being the favored product. This demonstrates the capability of the prop-2-enoate moiety in this compound to participate in complex heterocyclic syntheses.

Table 3: Regioselectivity in the [3+2] Cycloaddition of Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with Benzonitrile N-Oxides

| Nitrile N-Oxide | Major Regioisomer Product | Reference |

|---|---|---|

| Benzonitrile N-oxide | Methyl 5-(acridin-4-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate | |

| 4-Methoxybenzonitrile N-oxide | Methyl 5-(acridin-4-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate (formed with remarkable exclusivity) |

The acrylate group is a well-known monomer for various polymerization reactions, particularly free-radical polymerization. The double bond can be readily polymerized to form a long-chain polymer with the acridine moiety as a pendant group. Acridone-based derivatives have been successfully used as photoinitiators for the free-radical polymerization of acrylates, achieving high conversions.

This polymerization potential allows for the synthesis of novel polymers incorporating the unique photophysical or biological properties of the acridine heterocycle. Such polymers could have applications in materials science, for example, as fluorescent polymers or materials with specific binding capabilities. Controlled radical polymerization techniques could also be employed to create well-defined copolymers with tunable properties. The reactivity of the acrylate group is a key factor, with the rate of polymerization being influenced by the structure of the monomer.

Photochemical Reactions and Photo-Reactivity

The acridine nucleus is the primary site of photochemical activity. Its ability to absorb ultraviolet and visible light leads to the formation of excited states that can undergo various transformations or initiate catalytic cycles.

The acridine ring system absorbs light in the UV-A (320-400 nm) and visible regions of the electromagnetic spectrum, which can lead to its photodestruction in the troposphere. nih.gov This absorption can induce a variety of photochemical reactions. nih.govresearchgate.net For instance, under irradiation, acridine can be transformed into major products like acridone (B373769) and its tautomer, 9-hydroxyacridine. nih.gov The presence of oxygen can reduce the rate of these photodestruction processes, which suggests the involvement of a triplet state in the transformation mechanism. nih.gov

While specific photoinduced transformations of this compound are not extensively detailed, studies on structurally similar compounds provide significant insight. Research on methyl (2E)-3-(acridin-4-yl)-prop-2-enoate, an isomer of the target compound, has shown its participation in [3+2] cycloaddition reactions with benzonitrile N-oxides. nih.gov These reactions are influenced by electronic factors, leading to specific regioselectivity. nih.gov The polarization of the double bond in the prop-2-enoate chain, caused by the electron-accepting methoxycarbonyl group and the acridine ring, governs the reaction's outcome. nih.gov

The photochemical reactivity of the acridine core can be leveraged to synthesize various hybrid molecules. For example, acridine-azirine hybrids have been synthesized and studied for their photochemical transformations at the boundary of the UV/visible radiation region. nih.gov

Table 1: Regioselectivity in [3+2] Cycloaddition of Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with Nitrile Oxides

| Nitrile Oxide Substituent | Major Regioisomer | Minor Regioisomer | Product Ratio (Major:Minor) |

|---|---|---|---|

| 4-Methoxybenzonitrile oxide | 5-(acridin-4-yl)-...-carboxylate | 4-(acridin-4-yl)-...-carboxylate | Exclusive formation of major |

| Benzonitrile oxide | 5-(acridin-4-yl)-...-carboxylate | 4-(acridin-4-yl)-...-carboxylate | 3.6 : 1 |

| 4-Chlorobenzonitrile oxide | 5-(acridin-4-yl)-...-carboxylate | 4-(acridin-4-yl)-...-carboxylate | 3.1 : 1 |

| 4-Nitrobenzonitrile oxide | 5-(acridin-4-yl)-...-carboxylate | 4-(acridin-4-yl)-...-carboxylate | 2.5 : 1 |

Data sourced from a study on a structural isomer of the target compound. nih.gov

Acridine and its derivatives, particularly acridinium (B8443388) salts, are effective organophotoredox catalysts that operate under visible light irradiation. nih.govrsc.org Upon absorbing light, the acridine photocatalyst is promoted to an excited state (PC*), which can then act as an electron shuttle. rsc.org This excited state can interact with an electron donor to become a strongly reducing species or with an electron acceptor to become a strongly oxidizing species, thereby catalyzing a wide range of chemical transformations. rsc.org

A key mechanism in acridine photocatalysis is photoinduced proton-coupled electron transfer (PCET). nih.govlarionovgroup.com This process allows for the direct activation of substrates like carboxylic acids without the need for prior conversion to more reactive forms. nih.govresearchgate.net In this mechanism, the acridine photocatalyst forms a hydrogen-bonded complex with the carboxylic acid. nih.govresearchgate.net Upon photoexcitation, a PCET event occurs from the singlet excited state of this complex, leading to the generation of carbon-centered radicals via decarboxylation. nih.gov

The photocatalytic power of acridines can be further enhanced through the formation of complexes with Lewis acids. acs.org These acridine/Lewis acid complexes exhibit highly tunable and potent excited-state reduction potentials, ranging from +2.07 to +2.38 V vs SCE, making them powerful photochemical catalysts for oxidation reactions. acs.org The structural modularity of acridinium salts allows for fine-tuning of their photophysical and electrochemical properties to suit specific synthetic applications. rsc.org

Table 2: Properties of Acridine-Based Photocatalysts

| Catalyst System | Mechanism | Key Feature | Excited State Reduction Potential |

|---|---|---|---|

| 9-Arylacridines | Photoinduced Proton-Coupled Electron Transfer (PCET) | Direct activation of carboxylic acids | Not specified |

| Acridinium Salts | Single Electron Transfer (SET) | Strong reduction potential in the excited state | Varies with structure |

| Acridine/Lewis Acid Complexes | Single Electron Transfer (SET) | Tunable and enhanced oxidative power | +2.07 to +2.38 V vs SCE |

Radical Chemistry Involving Acridine Derivatives

The photocatalytic activity of acridine derivatives is intrinsically linked to their ability to generate and participate in radical chemistry. nih.gov During the PCET-mediated decarboxylation of carboxylic acids, an acridinyl radical (often denoted as HA•) is formed as a key intermediate. nih.gov This radical species plays a crucial role in mediating the redox turnover in dual catalytic systems, for example, by reducing a Cu(I) catalyst to Cu(0) to perpetuate a parallel catalytic cycle. nih.gov

Similarly, in reactions catalyzed by acridinium salts, the reduced acridine radical (Acr•) is a critical intermediate. acs.org Mechanistic studies have shown that this ground-state reduced acridine radical can act as a potent reductant. acs.org For instance, it can engage in a single-electron transfer (SET) to an α-keto radical intermediate, which is a key step in certain catalytic cycles. acs.org The reducing power of these acridine radicals can be modulated; reduced acridine/Lewis acid complexes are stronger ground-state reductants compared to the uncomplexed acridine radical. acs.org

Therefore, acridine photocatalysis serves as a robust method for generating not only the acridinyl radical but also a wide variety of other carbon-centered radicals from stable precursors like carboxylic acids, enabling a broad range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net

Exchange and Transfer Reactions of the Acridin-9-yl Moiety

The acridin-9-yl group can participate in exchange or transfer reactions, particularly when it is part of a 9-aminoacridine (B1665356) structure. nih.govcapes.gov.br Research has demonstrated that the acridin-9-yl moiety can be transferred from a relatively low-molecular-weight acridine source to a high-molecular-weight carrier. nih.govcapes.gov.br

This "acridin-9-yl exchange" has been observed during the solid-phase synthesis of acridine-peptide conjugates, where derivatives of 9-aminoacridine were found to be deacridinylated in the presence of primary aliphatic amines. nih.gov The ε-amino group of lysine (B10760008) residues in peptides has been identified as a moderate acceptor of the acridine moiety, while the α-amino group acts as a weak acceptor. nih.gov This covalent modification of lysine side chains has been proposed as a possible mechanism of action for certain acridine-based drugs. nih.gov

Development of Fluorescent Probes and Markers

The inherent fluorescence of the acridine core, characterized by its planar, electron-rich structure, makes it an excellent scaffold for the development of fluorescent probes. The properties of these probes can be finely tuned through chemical modification, a principle exemplified in the design of this compound.

Design Principles for Acridine-Based Fluorophores

The design of acridine-based fluorophores like this compound is guided by several key principles aimed at optimizing their photophysical properties for specific applications. The core acridine structure provides a rigid, planar backbone that minimizes non-radiative decay pathways, leading to inherently fluorescent molecules. The fluorescence of acridine derivatives is often intense and can be modulated by the introduction of various substituents. chempap.orgresearchgate.net

The ene-ester group attached at the 9-position of the acridine ring in this compound plays a crucial role in modulating its electronic and, consequently, its fluorescent properties. This group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the emission wavelength and quantum yield. For instance, the ester group can act as an electron-withdrawing group, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Furthermore, the reactivity of the ene-ester moiety can be exploited in the design of "turn-on" or "turn-off" fluorescent probes. The interaction of the double bond or the ester group with specific analytes can alter the electronic structure of the acridine core, leading to a change in fluorescence intensity or a shift in the emission wavelength. This principle is fundamental to the development of selective chemical sensors.

Applications in Advanced Chemical Imaging Techniques

While specific studies on the use of this compound in advanced chemical imaging are not extensively documented in publicly available literature, the broader class of acridine derivatives is widely employed in this field. Acridine-based probes are valued for their ability to intercalate into DNA, allowing for the visualization of cell nuclei and the study of DNA dynamics. The fluorescence of these compounds can be sensitive to the local environment, such as polarity and pH, making them useful for imaging cellular microenvironments. nih.gov

The potential of this compound in chemical imaging would stem from its fluorescent properties and its ability to interact with biological structures. Its interaction with calf thymus DNA has been noted, suggesting its potential as a DNA probe. researchgate.net The reactivity of the ene-ester group could also be harnessed for targeted imaging by conjugating it to specific biomolecules.

Sensors for Chemical Species (e.g., Anions, Hypochlorite)

The development of fluorescent sensors for biologically and environmentally important chemical species is a significant area of research. Acridine derivatives have been successfully designed as sensors for various analytes, including anions and reactive oxygen species like hypochlorite. mdpi.com The sensing mechanism often relies on the modulation of the acridine's fluorescence upon interaction with the target analyte.

For instance, a novel acridine-based fluorescent chemosensor was developed for monitoring hypochlorite (ClO⁻), demonstrating notable fluorescence quenching in its presence. mdpi.com While this specific sensor was a different acridine derivative, the underlying principle could be applied to this compound. The electron-rich double bond in the prop-2-enoate chain could potentially react with strong oxidizing agents like hypochlorite, leading to a change in the molecule's conjugation and a corresponding change in its fluorescence.

Similarly, the design of anion sensors often involves the incorporation of a recognition moiety that can selectively bind to the target anion, coupled with a fluorescent reporter like acridine. The binding event triggers a change in the photophysical properties of the fluorophore. The ester group in this compound could potentially act as a weak hydrogen bond acceptor, although its selectivity for specific anions would likely require further functionalization.

Organic Materials Science

The electronic properties of acridine derivatives also make them promising candidates for applications in organic materials science, particularly in the development of organic semiconductors and optoelectronic devices.

Organic Semiconductor Applications

Organic semiconductors are the foundation of a new generation of electronic devices that are lightweight, flexible, and can be fabricated using low-cost solution-based processes. The planar and extended π-conjugated system of the acridine core in this compound is a key feature for facilitating charge transport, a fundamental requirement for semiconductor materials.

While specific research on the semiconductor properties of this compound is limited, the broader class of acridine derivatives is being explored for such applications. The ability to modify the acridine structure allows for the tuning of its electronic properties, such as the HOMO and LUMO energy levels, to match the requirements of different electronic devices. The introduction of the ene-ester group can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility.

Components in Optoelectronic Devices (e.g., Electroluminescence, Dye-Sensitized Solar Cells)

The luminescent properties of acridine derivatives make them attractive for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). In OLEDs, the material must be capable of efficient electroluminescence, where electrical energy is converted into light. The high fluorescence quantum yield of many acridine derivatives is a significant advantage in this context.

The ene-ester functionality in this compound provides a site for further chemical modification, which could be used to attach the molecule to other components in a device or to fine-tune its electronic properties for optimal performance. For example, in DSSCs, the dye molecule must absorb light and efficiently inject electrons into a semiconductor material. The acridine core can act as the light-absorbing chromophore, and the ene-ester group could be modified to anchor the molecule to the semiconductor surface.

While the direct application of this compound in such devices is yet to be extensively reported, its structural features suggest it as a promising candidate for further investigation and development in the field of organic optoelectronics.

Unlocking New Frontiers: The Advanced Research Applications of this compound

The unique chemical architecture of this compound, an acridine-based ene-ester, has positioned it as a compound of significant interest in advanced chemical research. Its distinct combination of a fluorescent acridine core and a reactive ene-ester functional group opens up a wide array of potential applications, from the development of novel materials in polymer chemistry to its role as a key player in sophisticated catalytic systems for synthetic organic chemistry.

This article delves into the advanced research applications of this fascinating molecule, exploring its potential in creating innovative polymers, its function as a powerful organo-photocatalyst, and its utility in the intricate construction of complex molecular structures.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability